molecular formula C7H9Cl2NO B13079582 (7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one

(7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one

Cat. No.: B13079582
M. Wt: 194.06 g/mol
InChI Key: DKHTVVIIVZXBHX-HYXAFXHYSA-N
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Description

3,3-Dichlorohexahydro-2(1H)-Azocinone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydro-azocinone core, which is substituted with two chlorine atoms at the 3,3-positions. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dichlorohexahydro-2(1H)-Azocinone typically involves the chlorination of hexahydro-2(1H)-azocinone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 3,3-positions .

Industrial Production Methods

In an industrial setting, the production of 3,3-dichlorohexahydro-2(1H)-Azocinone may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorohexahydro-2(1H)-Azocinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3,3-Dichlorohexahydro-2(1H)-Azocinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dichlorohexahydro-2(1H)-Azocinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,3-dichlorohexahydro-2(1H)-Azocinone include:

Uniqueness

What sets 3,3-dichlorohexahydro-2(1H)-Azocinone apart from these similar compounds is its unique hexahydro-azocinone core and the specific positioning of the chlorine atoms.

Properties

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

(7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one

InChI

InChI=1S/C7H9Cl2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h3,5H,1-2,4H2,(H,10,11)/b5-3-

InChI Key

DKHTVVIIVZXBHX-HYXAFXHYSA-N

Isomeric SMILES

C1C/C=C\NC(=O)C(C1)(Cl)Cl

Canonical SMILES

C1CC=CNC(=O)C(C1)(Cl)Cl

Origin of Product

United States

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